2-(2-Methylcyclopentyl)propan-1-ol
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Overview
Description
2-(2-Methylcyclopentyl)propan-1-ol is an organic compound with the molecular formula C9H18O. It is a secondary alcohol, characterized by a hydroxyl group (-OH) attached to a carbon atom that is also bonded to two other carbon atoms. This compound is part of the cycloalkane family, specifically a derivative of cyclopentane, where a methyl group and a propyl group are attached to the cyclopentane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylcyclopentyl)propan-1-ol can be achieved through several methods. One common approach involves the reduction of 2-(2-Methylcyclopentyl)propan-1-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylcyclopentyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-(2-Methylcyclopentyl)propan-1-one using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: As mentioned earlier, the reduction of the corresponding ketone yields this compound.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form 2-(2-Methylcyclopentyl)propyl chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or PCC in dichloromethane (DCM).
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in THF.
Substitution: Thionyl chloride (SOCl2) in pyridine.
Major Products Formed
Oxidation: 2-(2-Methylcyclopentyl)propan-1-one.
Reduction: this compound.
Substitution: 2-(2-Methylcyclopentyl)propyl chloride.
Scientific Research Applications
2-(2-Methylcyclopentyl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects and its role in drug development.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Methylcyclopentyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the compound’s hydrophobic cyclopentyl ring can interact with lipid membranes, affecting membrane fluidity and function.
Comparison with Similar Compounds
Similar Compounds
2-Methylcyclopentanol: A similar compound with a hydroxyl group attached to a cyclopentane ring but without the propyl group.
2-Methylcyclopentanone: The ketone analog of 2-(2-Methylcyclopentyl)propan-1-ol.
2-Methylcyclopentyl chloride: The chloride analog formed by substituting the hydroxyl group with a chlorine atom.
Uniqueness
This compound is unique due to its specific structure, which combines a cyclopentane ring with a propyl group and a hydroxyl group. This unique combination imparts distinct chemical and physical properties, making it valuable in various applications, particularly in organic synthesis and industrial processes.
Properties
IUPAC Name |
2-(2-methylcyclopentyl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c1-7-4-3-5-9(7)8(2)6-10/h7-10H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXLSAJQIPFXBIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC1C(C)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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